molecular formula C21H22N4O2 B11150250 N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-3-(4-methoxy-1H-indol-1-yl)propanamide

Cat. No.: B11150250
M. Wt: 362.4 g/mol
InChI Key: FVXHGEINJXSFRO-UHFFFAOYSA-N
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Description

. Let’s explore its properties and applications.

Preparation Methods

The synthesis of Compound 3 involves the reaction between tryptamine and ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling of the carboxyl group of ibuprofen with the amino group of tryptamine, leading to the formation of the amide bond . The reaction scheme is as follows:

Ibuprofen+TryptamineDCCCompound 3\text{Ibuprofen} + \text{Tryptamine} \xrightarrow{\text{DCC}} \text{Compound 3} Ibuprofen+TryptamineDCC​Compound 3

Chemical Reactions Analysis

Compound 3 is an amide, and it may undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions can be explored further in research studies. The major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

    Medicine: Its structural features make it interesting for drug development. Further studies could explore its anti-inflammatory, analgesic, or other pharmacological properties.

    Chemistry: Researchers might investigate its reactivity, stability, and interactions with other molecules.

    Biology: Understanding its effects on biological systems could reveal insights into cellular processes.

Mechanism of Action

The precise mechanism by which Compound 3 exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular responses.

Comparison with Similar Compounds

While Compound 3 is unique due to its specific structure, it’s essential to compare it with related compounds. Further exploration could identify similar molecules and highlight their differences.

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(4-methoxyindol-1-yl)propanamide

InChI

InChI=1S/C21H22N4O2/c1-27-19-8-4-7-18-15(19)10-13-25(18)14-11-21(26)22-12-9-20-23-16-5-2-3-6-17(16)24-20/h2-8,10,13H,9,11-12,14H2,1H3,(H,22,26)(H,23,24)

InChI Key

FVXHGEINJXSFRO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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